molecular formula C13H18N2O3 B14192697 Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- CAS No. 841261-47-0

Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl-

Cat. No.: B14192697
CAS No.: 841261-47-0
M. Wt: 250.29 g/mol
InChI Key: JQLUPHTXYIRUQN-UHFFFAOYSA-N
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Description

Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl-, also known as carbetamide, is a carbanilate herbicide. It is used primarily as a pre- and post-emergence herbicide to control annual grasses and some broad-leaved weeds. This compound is highly soluble in water and relatively volatile. It is moderately toxic to mammals and has a high potential for bioaccumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- involves the reaction of phenyl isocyanate with N-ethyl lactamide. The reaction typically occurs in the presence of a solvent such as acetone or methanol, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on various biological systems, including its potential as a bioaccumulative toxin.

    Medicine: Investigated for its potential therapeutic effects and toxicity.

    Industry: Used in the formulation of herbicides for agricultural applications

Mechanism of Action

The mechanism of action of propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission and eventual neuronal apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, N-ethyl-2-[[(phenylamino)carbonyl]oxy]-, ®-
  • Lactamide, N-ethyl-, carbanilate (ester), D-
  • Carbanilic acid, (1-ethylcarbamoyl)ethyl ester, D- (-)-

Uniqueness

Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- is unique due to its specific molecular structure, which imparts distinct physicochemical properties such as high water solubility and moderate volatility. These properties make it particularly effective as a herbicide for controlling specific types of weeds .

Properties

CAS No.

841261-47-0

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

[1-oxo-1-(propylamino)propan-2-yl] N-phenylcarbamate

InChI

InChI=1S/C13H18N2O3/c1-3-9-14-12(16)10(2)18-13(17)15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

JQLUPHTXYIRUQN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(C)OC(=O)NC1=CC=CC=C1

Origin of Product

United States

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